Potassium sodium carbonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

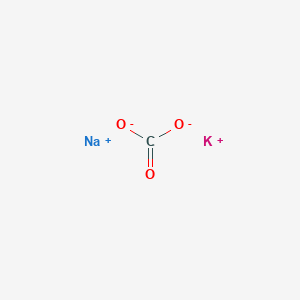

2D Structure

Properties

IUPAC Name |

potassium;sodium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.K.Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYFRFHWUBBLRR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Na+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CKNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436378 | |

| Record name | Potassium sodium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.097 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10424-09-6 | |

| Record name | Potassium sodium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010424096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium sodium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | potassium sodium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM SODIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T59FJ4J484 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of High-Purity Potassium Sodium Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and analysis of high-purity potassium sodium carbonate (KNaCO₃). This double salt is gaining interest in various fields, including pharmaceuticals and materials science, due to its unique properties as a reagent and precursor. This document details two primary synthesis methodologies, outlines purification strategies, and presents analytical protocols for quality control.

Introduction

This compound (KNaCO₃) is a double salt formed from an equimolar mixture of potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃). In the pharmaceutical industry, high-purity alkali carbonates are crucial for applications such as pH regulation, buffering, and as reagents in the synthesis of active pharmaceutical ingredients (APIs).[1] The use of the defined double salt, KNaCO₃, can offer improved compositional homogeneity in certain applications compared to using a simple mixture of the individual carbonates.[2] This guide focuses on methods to produce KNaCO₃ with the high purity required for pharmaceutical and research applications.

Synthesis Methodologies

Two primary methods for the synthesis of this compound are detailed below: aqueous solution crystallization and solid-state reaction. The choice of method may depend on the desired purity, particle size, and scalability.

Aqueous Solution Crystallization

This method relies on the crystallization of the double salt from a saturated aqueous solution of potassium and sodium carbonates. The formation of KNaCO₃ is governed by the phase diagram of the K₂CO₃-Na₂CO₃-H₂O system, which indicates the temperature and concentration ranges where the double salt is the stable solid phase.

Experimental Protocol:

-

Preparation of the Saturated Solution:

-

Prepare a solution by dissolving equimolar amounts of high-purity potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) in deionized water. The dissolution of carbonates is an exothermic process, so the water should be at room temperature initially.

-

The concentration should be calculated to reach saturation at an elevated temperature (e.g., 50-60 °C) to maximize yield upon cooling. Refer to the phase diagram for the K₂CO₃-Na₂CO₃-H₂O system for precise concentrations.

-

Gently heat the solution with continuous stirring until all solids are dissolved.

-

-

Crystallization:

-

Slowly cool the saturated solution to induce crystallization. A controlled cooling rate (e.g., 5-10 °C per hour) is recommended to promote the formation of larger, more uniform crystals and to minimize the inclusion of impurities.

-

Continue cooling to a temperature where the solubility of KNaCO₃ is low (e.g., 10-20 °C) to maximize the yield.

-

-

Isolation and Washing:

-

Separate the precipitated crystals from the mother liquor by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor. A second wash with a water-miscible organic solvent, such as ethanol or acetone, can aid in drying.

-

-

Drying:

-

Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 110-120 °C) to remove residual water and solvent.

-

Solid-State Reaction

The solid-state reaction method involves the direct reaction of powdered potassium carbonate and sodium carbonate at elevated temperatures. This method avoids the use of solvents and can produce a very fine, homogeneous powder.[2]

Experimental Protocol:

-

Precursor Preparation:

-

Use high-purity, anhydrous potassium carbonate and sodium carbonate. It is recommended to dry the precursors at a temperature above 150 °C for several hours to remove any adsorbed moisture.

-

Weigh equimolar amounts of the dried K₂CO₃ and Na₂CO₃.

-

-

Mixing:

-

Thoroughly mix the powders to ensure intimate contact between the reactants. This can be achieved by grinding in an agate mortar or by ball milling.

-

-

Reaction:

-

Place the mixed powder in a suitable crucible (e.g., alumina or platinum).

-

Heat the mixture in a furnace to a temperature below the melting point of the components but high enough to allow for solid-state diffusion. A temperature of around 680 °C has been shown to be effective.[2]

-

Maintain the temperature for a sufficient duration (e.g., 2-4 hours) to ensure complete reaction.

-

-

Cooling and Grinding:

-

Allow the furnace to cool down to room temperature.

-

The resulting product may be a sintered solid, which can be ground to a fine powder.

-

Purification of this compound

For applications requiring the highest purity, an additional recrystallization step can be performed on the KNaCO₃ synthesized by either method.[3][4]

Experimental Protocol: Recrystallization

-

Dissolution: Dissolve the synthesized KNaCO₃ in a minimum amount of hot deionized water (e.g., 70-80 °C).

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the precipitation of the purified KNaCO₃.

-

Isolation and Drying: Isolate the crystals by vacuum filtration, wash with a small amount of ice-cold deionized water, and dry in a vacuum oven.

Analytical Methods for Purity Assessment

A combination of analytical techniques should be employed to confirm the identity and purity of the synthesized this compound.[5]

Identification

-

Infrared (IR) Spectroscopy: To confirm the presence of the carbonate ion.

-

X-ray Diffraction (XRD): To confirm the crystal structure of the KNaCO₃ double salt and to identify any crystalline impurities such as the individual carbonate salts.

Assay and Impurity Determination

-

Potentiometric Titration: This is a standard method for the assay of carbonates.[6] The sample is dissolved in water and titrated with a standardized acid (e.g., hydrochloric acid). Two equivalence points may be observed, corresponding to the conversion of carbonate to bicarbonate and bicarbonate to carbonic acid. This method can also quantify bicarbonate and hydroxide impurities.

-

Ion Chromatography (IC): IC is a powerful technique for the simultaneous determination of cations (K⁺, Na⁺) and anions (e.g., chloride, sulfate).[7][8] This allows for the precise determination of the K:Na molar ratio and the quantification of anionic impurities.

-

Atomic Emission Spectroscopy (AES) / Inductively Coupled Plasma (ICP-AES): These techniques are highly sensitive for the quantification of metallic impurities, including trace metals.

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the water content and to study the thermal decomposition profile of the salt.

Experimental Protocol: Potentiometric Titration for Total Alkalinity

-

Sample Preparation: Accurately weigh approximately 1.5-2.0 g of the dried KNaCO₃ and dissolve it in 100 mL of CO₂-free deionized water.

-

Titration: Titrate the solution with standardized 0.5 M hydrochloric acid using a potentiometric titrator.

-

Endpoint Determination: Determine the equivalence point(s) from the titration curve. The total alkalinity, expressed as % KNaCO₃, can be calculated from the volume of titrant consumed.

Data Presentation

The following tables summarize the key parameters for the synthesis and analysis of high-purity this compound.

Table 1: Comparison of Synthesis Methods

| Parameter | Aqueous Solution Crystallization | Solid-State Reaction |

| Principle | Crystallization from a supersaturated solution | Direct reaction of solid precursors at high temperature |

| Precursors | High-purity K₂CO₃ and Na₂CO₃ | High-purity, anhydrous K₂CO₃ and Na₂CO₃ |

| Solvent | Deionized water | None |

| Typical Temp. | 10-60 °C (Crystallization) | ~680 °C |

| Advantages | Can be coupled with purification (recrystallization), control over crystal size. | Solvent-free, produces fine, homogeneous powder. |

| Disadvantages | Requires solvent removal, potential for hydrate formation if not properly dried. | High temperature required, potential for sintering. |

| Expected Purity | High (>99.5%), further purifiable by recrystallization. | High (>99.5%), depends on precursor purity. |

Table 2: Analytical Techniques for Quality Control

| Technique | Analyte/Parameter | Purpose |

| Potentiometric Titration | Total Alkalinity (% KNaCO₃) | Assay of the final product. |

| Ion Chromatography (IC) | K⁺, Na⁺, Anionic Impurities (Cl⁻, SO₄²⁻) | Determination of K:Na ratio and quantification of anionic impurities. |

| ICP-AES / AES | Trace Metals | Quantification of elemental impurities. |

| X-ray Diffraction (XRD) | Crystalline Phases | Phase identification and confirmation of double salt formation. |

| Infrared (IR) Spectroscopy | Carbonate Ion | Functional group identification. |

| Thermogravimetric Analysis (TGA) | Water Content, Thermal Stability | Determination of residual moisture and decomposition temperature. |

Conclusion

The synthesis of high-purity this compound can be successfully achieved through both aqueous solution crystallization and solid-state reaction methods. The choice of method will depend on the specific requirements of the application, such as desired particle morphology and scalability. For pharmaceutical and high-purity research applications, the aqueous crystallization method followed by a recrystallization step is recommended for achieving the highest purity and controlling crystal size. A comprehensive suite of analytical techniques is essential to ensure the quality and purity of the final product.

References

- 1. lohmann-minerals.com [lohmann-minerals.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. reachcentrum.eu [reachcentrum.eu]

- 6. metrohm.com [metrohm.com]

- 7. ijrar.com [ijrar.com]

- 8. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]

An In-depth Technical Guide to the K₂CO₃-Na₂CO₃ Binary System Phase Diagram

This technical guide provides a comprehensive overview of the potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) binary phase diagram. The information is tailored for researchers, scientists, and professionals in drug development and materials science who require a fundamental understanding of the thermal behavior of this simple eutectic system.

Quantitative Data Summary

The phase behavior of the K₂CO₃-Na₂CO₃ system is characterized by a single eutectic point. At this specific composition and temperature, the liquid phase is in equilibrium with the two solid phases of the pure components. The key quantitative data for this binary system are summarized in the table below.

| Parameter | Value | Component |

| Melting Point of Na₂CO₃ | 851 °C | Na₂CO₃ |

| Melting Point of K₂CO₃ | 891 °C | K₂CO₃ |

| Eutectic Temperature | 710 °C | K₂CO₃-Na₂CO₃ Mixture |

| Eutectic Composition | 58 mol% Na₂CO₃ - 42 mol% K₂CO₃ | K₂CO₃-Na₂CO₃ Mixture |

Note: The values presented are a synthesis of data from multiple sources and may vary slightly between different experimental studies.

Experimental Protocols

The determination of the K₂CO₃-Na₂CO₃ phase diagram is primarily accomplished through thermal analysis techniques. The most common methods employed are Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC).[1][2] High-temperature X-ray Diffraction (XRD) is also utilized to identify the crystalline phases present at different temperatures.[1][2]

2.1 Sample Preparation

-

Starting Materials: High-purity anhydrous potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are used as the starting materials. The purity should be 99.9% or higher.

-

Drying: The individual carbonates are dried in an oven at a temperature sufficient to remove any absorbed moisture (e.g., 120-150 °C) for several hours prior to mixing.

-

Mixing: Mixtures of varying compositions are prepared by accurately weighing the dried components. The mixtures are then thoroughly homogenized, typically by grinding in an agate mortar to ensure a uniform distribution of the components.

2.2 Thermal Analysis (DTA/DSC)

-

Instrumentation: A calibrated Differential Thermal Analyzer or Differential Scanning Calorimeter capable of reaching temperatures up to at least 1000 °C is required.

-

Crucibles: Inert crucibles, such as those made of platinum or alumina, are used to hold the samples.

-

Atmosphere: The experiments are typically conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent any potential reactions with atmospheric gases at high temperatures.

-

Heating and Cooling Cycles:

-

A small amount of the prepared mixture (typically 5-20 mg) is placed in the sample crucible.

-

The sample is heated at a constant rate (e.g., 5-10 °C/min) to a temperature above the melting point of the highest melting component.

-

The sample is then cooled at a controlled rate.

-

The thermal events (onset of melting, peak melting temperature, onset of crystallization, and eutectic temperature) are recorded during both the heating and cooling cycles. Multiple cycles are often performed to ensure reproducibility.

-

-

Data Analysis: The temperatures of the thermal events are determined from the resulting DTA/DSC curves. The liquidus and solidus temperatures for each composition are plotted against the composition to construct the phase diagram.

2.3 High-Temperature X-ray Diffraction (HT-XRD)

-

Instrumentation: A high-temperature X-ray diffractometer equipped with a furnace is used.

-

Sample Preparation: A thin layer of the carbonate mixture is placed on the sample holder of the furnace.

-

Procedure:

-

The sample is heated to a specific temperature and allowed to equilibrate.

-

An X-ray diffraction pattern is collected at that temperature.

-

This process is repeated at various temperatures, both in the solid and liquid-solid regions.

-

-

Data Analysis: The diffraction patterns are analyzed to identify the crystalline phases present at each temperature. This information is used to confirm the solidus line and to investigate any solid-state phase transformations. Recent studies have noted that some carbonate mixtures exhibit solid-solid transitions over a wide temperature range.[1][2]

Visualizations

3.1 K₂CO₃-Na₂CO₃ Phase Diagram

Caption: A schematic representation of the K₂CO₃-Na₂CO₃ binary phase diagram.

3.2 Experimental Workflow for Phase Diagram Determination

Caption: A flowchart illustrating the experimental workflow for determining a binary phase diagram.

References

A Technical Guide to the Thermodynamic Properties of Molten Potassium Sodium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of molten potassium sodium carbonate mixtures. Molten alkali carbonates, particularly eutectic compositions of potassium and sodium carbonate, are of significant interest in various high-temperature applications, including thermal energy storage, molten carbonate fuel cells, and as specialized reaction media.[1][2] Accurate thermodynamic data is crucial for the design, modeling, and optimization of processes involving these materials.

Thermodynamic Properties

The following sections summarize key thermodynamic data for molten this compound systems. The properties are presented as a function of temperature where applicable.

Density

The density of molten salts is a fundamental property required for engineering design, particularly for calculating volumetric storage capacity and fluid dynamics.[3] Density typically exhibits a linear decrease with increasing temperature. Molecular dynamics simulations and experimental measurements have been employed to determine the density of various Na₂CO₃-K₂CO₃ compositions.[4][5] For the Na₂CO₃-K₂CO₃ eutectic, simulation results have shown a density decrease from 1.776 g/cm³ at 873 K to 1.690 g/cm³ at 1073 K, showing good agreement with experimental data.[6][7]

Table 1: Density of Molten Sodium-Potassium Carbonate Mixtures

| Composition (mol%) | Temperature (K) | Density (g/cm³) | Reference |

|---|---|---|---|

| Na₂CO₃-K₂CO₃ Eutectic | 873 | 1.776 | [6][7] |

| Na₂CO₃-K₂CO₃ Eutectic | 1073 | 1.690 | [6][7] |

| Pure Na₂CO₃ | 1140 | 1.97 | [8] |

| Pure K₂CO₃ | 1190 | 1.90 |[8] |

Viscosity

Viscosity is a critical transport property that influences fluid handling, pumping requirements, and heat transfer characteristics.[9] The viscosity of molten alkali carbonates is relatively low, on the order of a few millipascal-seconds (mPa·s), and decreases with increasing temperature, typically following an Arrhenian relationship.[10] For instance, the viscosity of pure molten Na₂CO₃, K₂CO₃, and Li₂CO₃ is in the range of 3-20 mPa·s between 750-1000 °C.[10]

Table 2: Viscosity of Molten Sodium-Potassium Carbonate Systems

| Composition | Temperature (K) | Viscosity (mPa·s) | Reference |

|---|---|---|---|

| Na₂CO₃–NaCl–KCl Eutectic | 873 | 3.117 | [6] |

| Na₂CO₃–NaCl–KCl Eutectic | 1073 | 1.755 | [6] |

| Ternary Li-Na-K Carbonate | > Eutectic Temp. | ~40 | [11] |

| Ternary Li-Na-K Carbonate | 1073 (800 °C) | 4.3 |[11] |

Surface Tension

Surface tension data is important for understanding wetting behavior, capillary effects in porous media (like fuel cell electrodes), and interfacial phenomena.[12] The maximum bubble pressure method is a widely used technique for measuring the surface tension of molten salts.[13][14]

Table 3: Surface Tension of Molten Alkali Carbonate Systems

| Composition (mol%) | Temperature (K) | Surface Tension (mN/m) | Reference |

|---|---|---|---|

| Li₂CO₃-K₂CO₃ (62:38) | Not Specified | 205 | [15] |

| Li₂CO₃-Na₂CO₃ / Li₂CO₃-K₂CO₃ | Not Specified | Varies with composition |[12] |

Heat Capacity

Specific heat capacity is a crucial parameter for thermal energy storage applications, as it dictates the amount of heat a given mass of salt can store.[16] Differential Scanning Calorimetry (DSC) is a common method for measuring the heat capacity of molten salts. For the ternary eutectic (LiNaK)₂CO₃, a constant value for heat capacity has been suggested at 1.61 J·g⁻¹·K⁻¹.[17]

Table 4: Heat Capacity of Molten Alkali Carbonate Mixtures

| Composition | Temperature (K) | Specific Heat Capacity (J·g⁻¹·K⁻¹) | Reference |

|---|---|---|---|

| Na₂CO₃–NaCl–KCl Eutectic | Liquid Phase | 1.268 | [18] |

| Li₂CO₃-K₂CO₃ Eutectic (62:38) | Not Specified | 1.61 | [12] |

| Ternary (LiNaK)₂CO₃ Eutectic | 723 - 873 | 1.61 (constant) |[17] |

Enthalpy of Fusion

The enthalpy of fusion, or latent heat, is the energy absorbed or released during the solid-liquid phase transition. This property is particularly important for phase change material (PCM) applications in thermal energy storage.

Table 5: Enthalpy of Fusion for Carbonate Eutectic Systems

| Composition | Enthalpy of Fusion (J/g) | Reference |

|---|

| Na₂CO₃–NaCl–KCl Eutectic | 392.00 |[6][18] |

Thermal Conductivity

Thermal conductivity measures a material's ability to conduct heat and is a key parameter in designing efficient heat exchangers.[19] There is limited data available for the thermal conductivity of molten carbonate mixtures, and values can be influenced by the material's phase.[19]

Table 6: Thermal Conductivity of Alkali Carbonate Systems

| Composition | Temperature (°C) | Thermal Conductivity (W·m⁻¹·K⁻¹) | Reference |

|---|---|---|---|

| Ternary Li-Na-K Carbonate | Not specified | 0.612 | [20] |

| Li₂CO₃ (solid) | 25 | ~3 | [19] |

| Na₂CO₃ (solid) | 25 | ~1.7 |[19] |

Experimental Protocols

Accurate measurement of thermodynamic properties at high temperatures is challenging due to the corrosive nature of molten salts. Several specialized techniques have been developed and refined for this purpose.

Density Measurement

-

Archimedean Method: This is a widely used technique for measuring molten salt density.[3][21] It operates on the principle of buoyancy, where a bob of known volume is submerged in the molten salt.[21] The apparent weight of the bob is measured, and the density of the liquid is calculated from the buoyant force. Corrections for surface tension effects on the suspension wire are often necessary for high accuracy.[21]

-

Pycnometric Method: This method involves filling a container of a precisely known volume (a pycnometer) with the molten salt at a specific temperature.[3] The mass of the salt is then determined, allowing for the calculation of density. This technique can be adapted for high temperatures using specialized, robust equipment.[3]

-

X-ray Imaging: A more recent technique involves using X-ray transmission to image the molten salt within a furnace.[22] By calibrating the image and processing it, the precise volume of the liquid salt can be determined. Combined with a measurement of the sample's mass, the density can be calculated with high accuracy.[22]

Viscosity Measurement

-

Rotational Viscometry: This common method uses a rotational rheometer, where a spindle is immersed in the molten salt and rotated at a known speed.[23][24] The torque required to rotate the spindle is measured, which is directly related to the viscosity of the fluid. This technique is suitable for a wide range of viscosities and temperatures.[24]

-

Oscillating Pendulum/Cup Method: This technique involves either an oscillating sphere or an oscillating cup (cylinder) immersed in the molten salt.[9] The damping of the oscillations caused by the viscous drag of the fluid is measured. From this damping, the viscosity can be calculated using established equations.[9]

-

Falling Ball Viscometer: In this method, a sphere is dropped into the molten salt, and its terminal velocity is measured.[25] The viscosity is then calculated using Stokes' law, taking into account the densities of the sphere and the molten salt.[25]

Surface Tension Measurement

-

Maximum Bubble Pressure Method: This is one of the most reliable and widely used techniques for molten salts.[13][26] An inert gas is slowly bubbled through a capillary immersed in the melt. The maximum pressure required to form a bubble is measured, which is related to the surface tension of the liquid.[14][27]

-

Sessile Drop Method: In this technique, a drop of the molten salt is placed on a flat, non-wetting substrate.[26][28] The shape of the drop is captured photographically, and the surface tension is calculated by analyzing the drop's dimensions.[28]

Heat Capacity and Enthalpy of Fusion Measurement

-

Differential Scanning Calorimetry (DSC): DSC is a powerful thermal analysis technique used to measure heat flow into or out of a sample as a function of temperature or time.[29] To measure the heat capacity, a sample is heated at a constant rate, and the heat flow is compared to that of a known standard. For the enthalpy of fusion, the DSC measures the total heat absorbed during the melting phase transition. Proper encapsulation of the corrosive salt sample is critical for successful DSC measurements at high temperatures.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of molten this compound.

Caption: Relationship between core thermodynamic properties and their relevance in key applications.

Caption: Experimental workflow for density measurement using the Archimedean method.

Caption: Simplified phase transition diagram for a eutectic carbonate mixture.

References

- 1. Atomistic simulations of molten carbonates: Thermodynamic and transport properties of the Li2CO3-Na2CO3-K2CO3 system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Atomistic simulations of molten carbonates: Thermodynamic and transport properties of the Li2CO3-Na2CO3-K2CO3 system. | Semantic Scholar [semanticscholar.org]

- 3. apvi.org.au [apvi.org.au]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thermal properties of Na2CO3-NaCl-KCl ternary eutectic salt for high-temperature thermal energy storage: Experimental and deep potential molecular dynamics combined - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. osti.gov [osti.gov]

- 10. researchgate.net [researchgate.net]

- 11. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 12. researchgate.net [researchgate.net]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. researchgate.net [researchgate.net]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. researchgate.net [researchgate.net]

- 17. preprints.org [preprints.org]

- 18. pubs.aip.org [pubs.aip.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. publications.anl.gov [publications.anl.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. scribd.com [scribd.com]

- 24. Dynamic Viscosity of the NaF-KF-NdF3 Molten System - PMC [pmc.ncbi.nlm.nih.gov]

- 25. DSpace [open.bu.edu]

- 26. files01.core.ac.uk [files01.core.ac.uk]

- 27. researchgate.net [researchgate.net]

- 28. [PDF] Surface Tensions of Molten Salts and Contact Angle Measurements of Molten Salts on Solids. EUR 4482. | Semantic Scholar [semanticscholar.org]

- 29. osti.gov [osti.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Sodium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of potassium sodium carbonate (KNaCO₃). The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental methodologies, and an understanding of its behavior in relevant systems.

Core Physical and Chemical Properties

This compound is an inorganic salt with the chemical formula KNaCO₃. It is a double salt formed from the 1:1 molar combination of potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃). While extensive data is available for the individual carbonate salts, specific data for the mixed salt is less common. This guide compiles available information on KNaCO₃ and provides context based on the properties of its constituent parts.

Data Presentation: Physical and Chemical Properties

| Property | Value | Source/Notes |

| IUPAC Name | potassium;sodium;carbonate | [1] |

| Molecular Formula | CKNaO₃ | [1] |

| Molar Mass | 122.097 g/mol | [1] |

| Appearance | White, hygroscopic crystalline powder | [2][3] |

| Density | ~2.47 g/cm³ (for a K₂CO₃/Na₂CO₃ mixture at 20 °C) | The density of the specific KNaCO₃ compound may vary. |

| Melting Point | Eutectic melting point is lower than individual components. The Na₂CO₃-K₂CO₃ system forms a eutectic mixture. | A precise melting point for the 1:1 KNaCO₃ compound is not readily available in the searched literature. |

| Solubility in Water | Highly soluble. | Specific quantitative data for KNaCO₃ is not available, but both K₂CO₃ and Na₂CO₃ are highly soluble in water. The solubility of alkali metal carbonates generally increases down the group.[4] |

| pH of Aqueous Solution | ~11.5 (50 g/L solution at 20 °C for a K₂CO₃/Na₂CO₃ mixture) | Due to the hydrolysis of the carbonate ion, the solution is alkaline. |

| Crystal Structure | Monoclinic | |

| Space Group | C2/c | |

| Lattice Parameters | a = 5.4546(7) Åb = 9.462(1) Åc = 6.1282(7) Åβ = 95.209(4)° |

Chemical Reactivity

Hydrolysis

In an aqueous solution, the carbonate ion (CO₃²⁻) from this compound undergoes hydrolysis, reacting with water to form bicarbonate (HCO₃⁻) and hydroxide (OH⁻) ions. This reaction is responsible for the alkaline nature of the solution.[5][6] The equilibrium for this reaction lies to the right, favoring the formation of hydroxide ions and resulting in a basic pH.

Reaction with Acids

As with all carbonates, this compound reacts with acids in a neutralization reaction to produce a salt, water, and carbon dioxide gas. The general ionic equation for this reaction is:

CO₃²⁻(aq) + 2H⁺(aq) → H₂O(l) + CO₂(g)

Pharmaceutical Relevance

Potassium and sodium carbonates are widely used in the pharmaceutical industry, primarily as excipients.[7][8] Their main functions include:

-

pH modification and buffering: They are used to control the pH of formulations, which can be critical for the stability and efficacy of active pharmaceutical ingredients (APIs).[9][10]

-

Effervescent formulations: In combination with an acid, they produce carbon dioxide, which is used to create effervescent tablets and powders.[7]

-

Source of potassium: In some preparations, potassium carbonate can serve as a source of potassium ions.[8]

This compound is considered Generally Recognized as Safe (GRAS) by the FDA for use in food and pharmaceuticals.[8]

Experimental Protocols

Synthesis of this compound (KNaCO₃)

This protocol describes the solid-state synthesis of this compound from its constituent carbonates.

Methodology:

-

Preparation of Reactants: Use high-purity anhydrous potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃). Dry the reactants in an oven at a temperature sufficient to remove any absorbed water before weighing.

-

Weighing and Mixing: Weigh equimolar amounts of K₂CO₃ and Na₂CO₃. Thoroughly mix the powders in a mortar and pestle to ensure a homogenous mixture.

-

Heating: Place the mixed powder in a suitable crucible (e.g., alumina or platinum) and heat it in a furnace. The temperature should be ramped up to a point below the melting temperature of the eutectic mixture to facilitate solid-state diffusion and reaction. A temperature around 600-700 °C is a reasonable starting point. Hold at this temperature for several hours to ensure complete reaction.

-

Cooling: Allow the furnace to cool down slowly to room temperature to prevent cracking of the product.

-

Characterization: The resulting product can be characterized using techniques such as X-ray diffraction (XRD) to confirm the formation of the KNaCO₃ crystal structure and differential thermal analysis/thermogravimetric analysis (DTA/TGA) to determine its thermal properties.

Determination of Thermal Properties by DTA/TGA

Objective: To determine the melting point and thermal stability of KNaCO₃.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the synthesized KNaCO₃ powder into an appropriate DTA/TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the DTA/TGA instrument.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.[11]

-

Temperature Program: Heat the sample from ambient temperature to a temperature above the expected decomposition temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).[11]

-

Data Acquisition: The instrument will record the difference in temperature between the sample and the reference (DTA) and the change in sample mass (TGA) as a function of temperature.

-

Data Analysis: The melting point is identified as the onset temperature of the endothermic peak on the DTA curve. The decomposition temperature is determined from the TGA curve as the temperature at which significant mass loss begins.

Determination of Aqueous Solubility

Objective: To determine the solubility of KNaCO₃ in water at various temperatures.

Methodology:

-

Preparation of Saturated Solutions: For each desired temperature, prepare a saturated solution by adding an excess of KNaCO₃ to a known volume of deionized water in a sealed container.

-

Equilibration: Place the containers in a constant temperature bath and agitate them for a sufficient period to ensure equilibrium is reached (typically several hours).

-

Sample Collection: Once equilibrated, allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to maintain the temperature.

-

Analysis:

-

Gravimetric Method: Weigh the collected sample, then evaporate the water in an oven and weigh the remaining dry salt. The solubility can then be calculated in grams of salt per 100 g of water.[5]

-

Titration Method: Titrate the collected sample with a standardized acid to determine the concentration of the carbonate, from which the solubility can be calculated.

-

-

Solubility Curve: Repeat the procedure at different temperatures to generate a solubility curve by plotting solubility versus temperature.[12][13]

Conclusion

This compound is a stable inorganic salt with properties that are largely influenced by its constituent ions. Its high solubility and the alkaline nature of its aqueous solutions are key characteristics. While specific quantitative data for the mixed salt are not as readily available as for its individual components, established analytical techniques can be employed to determine these properties. In the pharmaceutical industry, the functions of potassium and sodium carbonates as excipients for pH control and in effervescent systems are well-established, and KNaCO₃ can be expected to perform similarly. This guide provides a foundational understanding for researchers and professionals working with this compound.

References

- 1. This compound | CKNaO3 | CID 10176137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Potassium carbonate - Wikipedia [en.wikipedia.org]

- 3. britiscientific.com [britiscientific.com]

- 4. quora.com [quora.com]

- 5. scribd.com [scribd.com]

- 6. homework.study.com [homework.study.com]

- 7. Potassium Carbonate (K₂CO₃): A Key Compound in Pharmaceutical Industries | UTAH Trading [utah.ae]

- 8. drugs.com [drugs.com]

- 9. lohmann-minerals.com [lohmann-minerals.com]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. benchchem.com [benchchem.com]

- 12. fountainheadpress.com [fountainheadpress.com]

- 13. Untitled [faculty.uml.edu]

Solubility of Potassium Sodium Carbonate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of potassium sodium carbonate in aqueous solutions, providing a comprehensive overview for professionals in research, scientific, and drug development fields. This document summarizes key quantitative data, details experimental protocols for solubility determination, and presents visual representations of the underlying principles and workflows.

Introduction

This compound, a mixed alkali metal carbonate, is a compound of interest in various chemical and pharmaceutical processes. Its solubility in aqueous solutions is a critical parameter for process design, optimization, and control, particularly in applications such as crystallization, formulation development, and analytical chemistry. Understanding the phase equilibrium of the potassium carbonate-sodium carbonate-water ternary system is fundamental to predicting the behavior of these salts in solution under varying temperature and concentration conditions.

Quantitative Solubility Data

The solubility of this compound in water is influenced by temperature and the relative concentrations of the individual carbonate salts. The following tables summarize the solubility data for the ternary system K₂CO₃-Na₂CO₃-H₂O at different temperatures, as determined by the isothermal dissolution equilibrium method.

Table 1: Solubility Data for the K₂CO₃-Na₂CO₃-H₂O System at 323.15 K (50°C) [1]

| Liquid Phase Composition (mass fraction, w) | Solid Phase Composition |

| w(Na₂CO₃) | w(K₂CO₃) |

| 0.3110 | 0.0000 |

| 0.2112 | 0.1823 |

| 0.1215 | 0.3412 |

| 0.0613 | 0.4781 |

| 0.0613 | 0.4781 |

| 0.0415 | 0.5218 |

| 0.0213 | 0.5614 |

| 0.0213 | 0.5614 |

| 0.0000 | 0.5961 |

Table 2: Solubility Data for the K₂CO₃-Na₂CO₃-H₂O System at 343.15 K (70°C) [1]

| Liquid Phase Composition (mass fraction, w) | Solid Phase Composition |

| w(Na₂CO₃) | w(K₂CO₃) |

| 0.3190 | 0.0000 |

| 0.2234 | 0.1856 |

| 0.1387 | 0.3467 |

| 0.0721 | 0.4893 |

| 0.0721 | 0.4893 |

| 0.0512 | 0.5432 |

| 0.0298 | 0.5911 |

| 0.0298 | 0.5911 |

| 0.0000 | 0.6254 |

Table 3: Solubility Data for the K₂CO₃-Na₂CO₃-H₂O System at 363.15 K (90°C) [1]

| Liquid Phase Composition (mass fraction, w) | Solid Phase Composition |

| w(Na₂CO₃) | w(K₂CO₃) |

| 0.3270 | 0.0000 |

| 0.2356 | 0.1901 |

| 0.1523 | 0.3521 |

| 0.0825 | 0.5012 |

| 0.0825 | 0.5012 |

| 0.0611 | 0.5643 |

| 0.0387 | 0.6201 |

| 0.0387 | 0.6201 |

| 0.0000 | 0.6543 |

Experimental Protocols

The determination of the solid-liquid phase equilibrium for the potassium carbonate-sodium carbonate-water system is crucial for obtaining accurate solubility data. The primary method employed is the isothermal dissolution equilibrium method .

Isothermal Dissolution Equilibrium Method

This method involves equilibrating a supersaturated solution of the mixed salts at a constant temperature until the system reaches a state where the composition of the liquid phase remains constant over time.

Apparatus:

-

Temperature sensor.[2]

Procedure:

-

Preparation of the Saturated Solution: A mixture of potassium carbonate, sodium carbonate, and deionized water is placed in the jacketed glass cell. The amounts of the salts are in excess of their expected solubility at the experimental temperature to ensure a solid phase is present at equilibrium.

-

Equilibration: The slurry is continuously agitated using a magnetic stirrer, and the temperature is maintained at the desired setpoint by circulating water from the temperature-controlled bath through the jacket of the cell. The system is allowed to equilibrate for a sufficient period, typically several hours, to ensure that the dissolution and crystallization rates become equal.

-

Sampling: Once equilibrium is reached, the stirring is stopped to allow the solid phase to settle. A sample of the clear supernatant liquid phase is carefully withdrawn using a pre-heated sampler to prevent crystallization upon cooling.

-

Analysis of the Liquid Phase: The concentrations of potassium (K⁺) and sodium (Na⁺) ions in the collected liquid sample are determined using appropriate analytical techniques.

-

Identification of the Solid Phase: The solid phase in equilibrium with the saturated solution is separated and identified using techniques such as X-ray diffraction (XRD) to determine its composition (e.g., Na₂CO₃·H₂O, K₂CO₃·Na₂CO₃, or K₂CO₃·1.5H₂O).[1]

Analytical Techniques for Ion Concentration Determination

Accurate determination of the potassium and sodium ion concentrations in the liquid phase is critical for constructing the phase diagram. Common analytical methods include:

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A robust and sensitive technique for multi-elemental analysis.[4][5] The liquid sample is nebulized and introduced into an argon plasma, which excites the atoms. The characteristic wavelengths of light emitted as the atoms return to their ground state are measured to determine the concentration of each element.[4] Recommended emission lines for analysis are Na 589.592 nm and K 766.490 nm.[4][6]

-

Flame Photometry: A simpler and more traditional method suitable for the analysis of alkali metals.[7] The sample solution is aspirated into a flame, and the intensity of the colored light emitted by the excited sodium and potassium atoms is measured.[7]

-

Ion-Selective Electrodes (ISE): Potentiometric sensors that respond selectively to the activity of specific ions in a solution.[7]

Visualizations

The following diagrams illustrate the experimental workflow for determining the solubility of this compound and the phase equilibrium relationships in the ternary system.

Caption: Experimental workflow for the isothermal dissolution equilibrium method.

Caption: Relationship between variables in the K₂CO₃-Na₂CO₃-H₂O system.

References

Eutectic Composition of Potassium Sodium Carbonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the eutectic composition of the binary system of potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃). This information is critical for applications in thermal energy storage, as a molten salt solvent in catalysis and synthesis, and in the manufacturing of glass and ceramics. This document details the eutectic point of this mixture, outlines the experimental protocols for its determination, and presents the data in a clear, accessible format.

Eutectic Point of the K₂CO₃-Na₂CO₃ System

The eutectic composition is the specific mixture of components that has the lowest melting point of any possible mixture of those components. For the potassium carbonate and sodium carbonate system, this point has been determined through various thermal analysis techniques. The data from multiple studies are summarized below.

Table 1: Eutectic Composition and Temperature of the K₂CO₃-Na₂CO₃ System

| Eutectic Temperature (°C) | Mole Fraction Na₂CO₃ | Mole % Na₂CO₃ | Weight % Na₂CO₃ | Weight % K₂CO₃ | Reference |

| 710 ± 2 | 0.55 - 0.58 | 55 - 58 | 52.81 | 47.19 | [1] |

| 704 | 0.58 | 58 | - | - | [2] |

| 710 | - | - | 47.19 | 52.81 |

Note: Weight percentages are calculated based on the molar masses of Na₂CO₃ (105.99 g/mol ) and K₂CO₃ (138.21 g/mol ).

Experimental Protocols for Eutectic Determination

The determination of the eutectic composition of the K₂CO₃-Na₂CO₃ system is primarily achieved through thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA), often complemented by High-Temperature X-Ray Diffraction (HT-XRD) for structural analysis.

Sample Preparation

Accurate determination of the eutectic point requires meticulous sample preparation.

-

Drying: High-purity potassium carbonate and sodium carbonate salts are dried at a temperature of 120°C to eliminate any moisture, which could affect the melting behavior.

-

Weighing and Mixing: A series of mixtures with varying mole fractions of Na₂CO₃ and K₂CO₃ are prepared. To accurately pinpoint the eutectic, compositions are typically varied in small increments (e.g., 5-10 mol%) around the expected eutectic point. The components are precisely weighed using a microbalance and thoroughly mixed to ensure homogeneity.

-

Homogenization: For optimal results, the mixture can be heated in a furnace to a temperature above the melting point of both components (e.g., 900°C), held for a period to ensure complete mixing in the liquid state, and then allowed to cool and solidify. The resulting solid is then ground into a fine powder.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the eutectic temperature and composition by measuring the heat flow into or out of a sample as it is heated or cooled. An innovative empirical method suggests that the maximum latent heat of fusion corresponds to the true eutectic composition.[3][4]

Methodology:

-

Sample Encapsulation: A small amount of the prepared salt mixture (typically 5-10 mg) is hermetically sealed in an inert crucible, commonly made of aluminum or alumina for high-temperature applications.

-

Heating Profile: The sample is subjected to a controlled heating program in the DSC instrument under an inert atmosphere (e.g., nitrogen or argon) to prevent any oxidative reactions. A typical heating profile would be:

-

Hold at a temperature below the expected melting point (e.g., 500°C) to stabilize.

-

Ramp up the temperature at a constant rate (e.g., 5-10 °C/min) to a temperature above the liquidus line (e.g., 800°C).

-

Cool down at a controlled rate.

-

-

Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the sample. For a eutectic mixture, a single, sharp melting peak is observed at the eutectic temperature. For off-eutectic compositions, two peaks may be observed: one for the eutectic melting and a broader one for the melting of the excess component. The latent heat of fusion is determined by integrating the area under the melting peak. By plotting the latent heat of fusion against the composition, the eutectic point can be identified as the composition with the highest latent heat of fusion.[3][4]

High-Temperature X-Ray Diffraction (HT-XRD)

HT-XRD is used to identify the crystalline phases present in the mixture at different temperatures, confirming the solidus and liquidus temperatures.

Methodology:

-

Sample Mounting: A thin layer of the powdered sample is placed on a high-temperature resistant sample holder within the XRD chamber.

-

Atmosphere Control: The chamber is either evacuated to a high vacuum or filled with an inert gas to prevent sample oxidation at elevated temperatures.

-

In-situ Heating: The sample is heated in stages, and XRD patterns are collected at various temperatures, particularly around the expected eutectic temperature.

-

Phase Identification: The diffraction patterns reveal the crystalline phases present. Below the eutectic temperature, peaks corresponding to solid K₂CO₃ and Na₂CO₃ will be observed. At the eutectic temperature, the appearance of a liquid phase is indicated by a broad, diffuse scattering background, while the sharp diffraction peaks of the solid phases diminish. Above the liquidus temperature for a given composition, only the broad liquid scattering pattern will be present.

Experimental Workflow

The logical flow for the experimental determination of the eutectic composition of potassium sodium carbonate is illustrated in the following diagram.

Caption: Experimental workflow for determining the eutectic composition.

References

An In-depth Technical Guide to the Discovery and History of Potassium Sodium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium sodium carbonate, a double salt with the formula KNaCO₃, represents a fascinating intersection in the history of alkali chemistry. For centuries, the individual components, potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), were used interchangeably under the general term "alkali." The historical trajectory from their combined use in ancient applications to the isolation and characterization of the distinct double salt, KNaCO₃, reflects the evolution of chemical science. This technical guide provides a comprehensive overview of the discovery, history, production, and properties of this compound and its constituent parts, tailored for a scientific audience.

Historical Context: The Era of Potash and Soda Ash

Historically, a clear distinction was not made between potassium and sodium compounds.[1][2] Early chemists and artisans referred to "vegetable alkali" (derived from the ashes of land plants) and "mineral alkali" (obtained from mineral deposits or the ashes of sea plants).[1] It wasn't until the 18th century that these two substances were recognized as chemically distinct.[1]

-

Potash (Potassium Carbonate): The term "potash" originates from "pot ash," which refers to the historical method of producing potassium carbonate by leaching wood ashes in a pot and evaporating the resulting solution.[2][3] This method has been known since at least the sixth century CE.[4] Potash was a crucial commodity for centuries, essential for the production of soap, glass, textiles, and gunpowder.[2][5] The demand for potash in Europe led to significant deforestation and eventually, the establishment of a major potash production industry in North America during the colonial era.[2][6]

-

Soda Ash (Sodium Carbonate): Primarily sourced from the ashes of sea plants, such as kelp, or from mineral deposits like natron in dry lakebeds, soda ash served many of the same purposes as potash, particularly in glassmaking and as a cleaning agent.[2][7] The development of the Leblanc process in the late 18th century and the subsequent Solvay process in the 1860s revolutionized the production of soda ash, making it more accessible and affordable than potash for many applications.[7][8]

The discovery of the distinct compound this compound is not marked by a single historical event but rather emerged from the systematic study of the phase equilibria of the Na₂CO₃-K₂CO₃ system. Modern applications, such as in the synthesis of advanced ceramics like potassium sodium niobate (KNN), have driven a renewed interest in this specific double salt.[9]

Physicochemical Properties

A comparative summary of the key physicochemical properties of potassium carbonate, sodium carbonate, and this compound is presented below.

| Property | Potassium Carbonate (K₂CO₃) | Sodium Carbonate (Na₂CO₃) | This compound (KNaCO₃) |

| Molar Mass | 138.205 g/mol [10] | 105.9888 g/mol | 122.097 g/mol [11] |

| Appearance | White, hygroscopic solid[10] | White, crystalline solid | - |

| Density | 2.43 g/cm³[12] | 2.54 g/cm³ | - |

| Melting Point | 891 °C (1164 K)[10] | 851 °C (1124 K) | - |

| Boiling Point | Decomposes[10] | Decomposes | - |

| Solubility in Water | 110.3 g/100 mL (20 °C)[10] | 21.5 g/100 mL (20 °C) | Soluble |

| pH of Solution | ~11.6[12] | ~11.5 | Alkaline[13] |

Experimental Protocols: Synthesis and Production

The synthesis of this compound can be achieved through the direct reaction of its constituent carbonates. The production of these precursors has evolved significantly over time, from traditional methods to modern industrial processes.

Historical Production Methods

This traditional method involves the leaching of soluble salts from wood ash.

Protocol:

-

Ash Collection: Hardwood ashes are collected, as they generally have a higher potassium carbonate content.[5]

-

Leaching: The ashes are placed in a vessel, and hot water is percolated through them to dissolve the soluble components, primarily potassium carbonate.[14]

-

Filtration: The resulting liquid (lye) is filtered to remove insoluble ash particles.[14]

-

Evaporation: The filtered lye is heated in a large pot to evaporate the water, leaving behind crude potassium carbonate (potash).[3]

This process was a significant advancement in the industrial production of soda ash.[15]

Protocol:

-

Salt Cake Production: Sodium chloride (salt) is heated with sulfuric acid to produce sodium sulfate (salt cake) and hydrogen chloride gas.[16]

-

2 NaCl + H₂SO₄ → Na₂SO₄ + 2 HCl

-

-

Black Ash Formation: The sodium sulfate is then heated with crushed limestone (calcium carbonate) and coal (carbon) in a furnace.[16]

-

Na₂SO₄ + 2 C → Na₂S + 2 CO₂

-

Na₂S + CaCO₃ → Na₂CO₃ + CaS

-

-

Extraction: The resulting solid mixture, known as black ash, is treated with water to dissolve the sodium carbonate.[17]

-

Purification: The solution is then filtered and the water evaporated to yield solid sodium carbonate.[17]

More efficient and less polluting than the Leblanc process, the Solvay process became the dominant method for soda ash production.[6]

Protocol:

-

Ammoniation of Brine: A concentrated solution of sodium chloride (brine) is saturated with ammonia.[18]

-

Carbonation: Carbon dioxide is bubbled through the ammoniated brine. This causes the precipitation of sodium bicarbonate, which is less soluble in the solution.[18]

-

NaCl + NH₃ + CO₂ + H₂O → NaHCO₃(s) + NH₄Cl

-

-

Filtration: The precipitated sodium bicarbonate is filtered from the ammonium chloride solution.[3]

-

Calcination: The sodium bicarbonate is heated to produce sodium carbonate, water, and carbon dioxide, which is recycled back into the process.[3]

-

2 NaHCO₃ → Na₂CO₃ + H₂O + CO₂

-

Modern Production and Synthesis Methods

Modern methods for producing potassium carbonate are more controlled and yield a purer product.

Engel-Precht Process:

-

A mixture of potassium chloride, magnesium oxide, and carbon dioxide reacts under pressure to form Engel's salt (MgCO₃·KHCO₃·4H₂O).[19]

-

This double salt is then decomposed in solution to yield potassium bicarbonate.[19]

-

The potassium bicarbonate is calcined (heated) to produce potassium carbonate.[19]

Electrolysis of Potassium Chloride:

-

An aqueous solution of potassium chloride is electrolyzed to produce potassium hydroxide, hydrogen gas, and chlorine gas.[20]

-

2 KCl + 2 H₂O → 2 KOH + H₂ + Cl₂

-

-

The resulting potassium hydroxide solution is then treated with carbon dioxide to precipitate potassium carbonate.[12]

-

2 KOH + CO₂ → K₂CO₃ + H₂O

-

The distinct compound KNaCO₃ is typically synthesized via a solid-state reaction.

Protocol:

-

Precursor Preparation: Equimolar amounts of anhydrous potassium carbonate (K₂CO₃) and anhydrous sodium carbonate (Na₂CO₃) are weighed and thoroughly mixed.

-

Solid-State Reaction: The mixture is heated in a furnace to a temperature that facilitates the formation of the double salt. The phase diagram of the Na₂CO₃-K₂CO₃ system indicates the formation of solid solutions and intermediate compounds at elevated temperatures.[1][6]

-

Cooling and Characterization: The product is cooled, and its phase purity can be confirmed using techniques such as X-ray diffraction (XRD).[9]

Visualizations

Logical Flow of Historical Alkali Production

Caption: Evolution of Alkali Production and Discovery.

Experimental Workflow: Solvay Process

Caption: Workflow of the Solvay Process.

Signaling Pathway: General Alkali Carbonate Reactions

Caption: Key Aqueous Reactions of Alkali Carbonates.

Conclusion

The journey from the undifferentiated use of potash and soda ash to the specific synthesis of this compound is a testament to the advancements in chemical understanding and industrial processes. While historically, mixtures of potassium and sodium carbonates were common due to their co-occurrence in natural sources, the ability to synthesize and study the pure double salt, KNaCO₃, opens new avenues for its application in materials science and other fields. This guide provides a foundational understanding of the history, properties, and production methodologies relevant to these important inorganic compounds, offering valuable context for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. Sciencemadness Discussion Board - Potassium carbonate from wood ashes - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Solvay Process Steps, Equations, Advantages & Uses Explained [vedantu.com]

- 4. britiscientific.com [britiscientific.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Experimental study of thermodynamic properties and phase equilibria in Na2CO3–K2CO3 system - JuSER [juser.fz-juelich.de]

- 7. Potassium;sodium;carbonate;hexahydrate | CH12KNaO9 | CID 18988965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Making the Process | Science History Institute [sciencehistory.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound | CKNaO3 | CID 10176137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Solvay Process Lab Report - 730 Words | Internet Public Library [ipl.org]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Amasci.net - Potassium carbonate extraction [amasci.net]

- 15. Leblanc process - Wikipedia [en.wikipedia.org]

- 16. Nicolas Leblanc – Revolutionary discoveries - Features - The Chemical Engineer [thechemicalengineer.com]

- 17. Leblanc_process [chemeurope.com]

- 18. easychem.com.au [easychem.com.au]

- 19. oxfordreference.com [oxfordreference.com]

- 20. pubs.acs.org [pubs.acs.org]

Theoretical Framework for Assessing the Stability of Potassium Sodium Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to evaluate the stability of crystalline potassium sodium carbonate (KNaCO3). While direct, in-depth theoretical studies on the stability of solid KNaCO3 are not extensively available in peer-reviewed literature, this document outlines the established computational protocols and theoretical frameworks that are applied to analogous alkali carbonate systems. By leveraging data from studies on sodium carbonate (Na2CO3), potassium carbonate (K2CO3), and their mixtures, we present a detailed guide for conducting theoretical investigations into the stability of KNaCO3.

Introduction to the Stability of Alkali Carbonates

The thermal and chemical stability of alkali carbonates and their binary mixtures are of significant interest in various industrial applications, including as fluxes, in the synthesis of advanced materials, and potentially as excipients in pharmaceutical formulations. This compound (KNaCO3) is a known binary compound, and understanding its stability is crucial for predicting its behavior under different environmental conditions. Theoretical studies, primarily based on first-principles calculations, provide invaluable insights into the energetic and vibrational properties that govern the stability of such crystalline solids.

Theoretical and Experimental Data Summary

While specific quantitative theoretical data for solid KNaCO3 is sparse, this section summarizes relevant experimental data for the Na2CO3-K2CO3 system and theoretical data for the individual components to provide a comparative context.

Table 1: Experimental Data for the Na2CO3-K2CO3 System

| Property | Na2CO3 | K2CO3 | Eutectic Mixture (approx. 50-50 mol%) | KNaCO3 |

| Melting Point (°C) | 851 | 891 | ~710[1] | ~710 (decomposes) |

| Decomposition Temperature (°C) | > 1000 | > 1200 | Not well-defined | Not well-defined |

| Crystal System | Monoclinic (γ-phase at RT) | Monoclinic (at RT) | Mixture of phases | Monoclinic[2] |

Table 2: Theoretical Data for Individual Alkali Carbonates (Illustrative)

| Parameter | Na2CO3 | K2CO3 |

| Formation Enthalpy (kJ/mol) | -1130.7 | -1153.1 |

| Lattice Energy (kJ/mol) | -2347 | -2163 |

Note: The values in Table 2 are established experimental and theoretical values for the individual compounds and serve as a baseline for the expected properties of KNaCO3.

Methodologies for Theoretical Stability Assessment

A thorough theoretical investigation of KNaCO3 stability involves a multi-faceted approach combining quantum mechanical calculations to determine energetic, structural, and vibrational properties.

First-Principles Calculations for Energetic Stability

First-principles calculations, based on Density Functional Theory (DFT), are the cornerstone for evaluating the thermodynamic stability of a crystalline material.

Experimental Protocol: Calculation of Formation Energy

-

Crystal Structure Input: The experimentally determined crystal structure of KNaCO3 serves as the initial input for the calculations.[2]

-

Geometry Optimization: The atomic positions and lattice parameters of the KNaCO3 unit cell are fully relaxed to find the minimum energy configuration. This is typically performed using a plane-wave basis set and pseudopotentials to represent the ion cores.

-

Total Energy Calculation: The total electronic energy (E_total) of the optimized KNaCO3 structure is calculated.

-

Reference Energy Calculations: The total energies of the constituent elements in their standard states (solid K, solid Na, graphite C, and gaseous O2) are calculated using the same computational parameters.

-

Formation Energy Calculation: The formation energy (ΔHf) is calculated using the following formula: ΔHf(KNaCO3) = E_total(KNaCO3) - [E(K) + E(Na) + E(C) + 1.5 * E(O2)]

A negative formation energy indicates that the compound is stable with respect to its constituent elements.

Vibrational Stability Analysis

The dynamic stability of a crystal lattice is determined by its phonon spectrum. The presence of imaginary phonon frequencies indicates a dynamic instability.

Experimental Protocol: Phonon Dispersion Calculation

-

Supercell Construction: A supercell of the optimized KNaCO3 crystal structure is created.

-

Force Constant Calculation: The forces on the atoms in the supercell are calculated for a series of small, finite atomic displacements. This can be done using Density Functional Perturbation Theory (DFPT) or the finite displacement method.

-

Dynamical Matrix Construction: The calculated force constants are used to construct the dynamical matrix.

-

Phonon Frequency Calculation: The phonon frequencies are obtained by diagonalizing the dynamical matrix at various q-vectors in the Brillouin zone.

-

Phonon Dispersion and Density of States: The calculated frequencies are plotted as a function of the q-vectors to generate the phonon dispersion curves. The phonon density of states (PhDOS) is also calculated to show the distribution of vibrational modes.

The absence of imaginary frequencies in the phonon dispersion across the entire Brillouin zone confirms the dynamical stability of the KNaCO3 crystal structure.

Thermal Decomposition Pathway Analysis

Theoretical calculations can elucidate the most likely pathways for thermal decomposition.

Experimental Protocol: Decomposition Pathway Investigation

-

Propose Decomposition Reactions: Based on chemical intuition and experimental observations of similar compounds, plausible decomposition reactions are proposed. For KNaCO3, likely initial decomposition products would be the individual carbonates and oxides:

-

2 KNaCO3(s) → K2CO3(s) + Na2CO3(s)

-

KNaCO3(s) → KNaO(s) + CO2(g)

-

-

Calculate Enthalpies of Reaction: The total energies of all solid reactants and products are calculated using DFT. The energy of gaseous products (e.g., CO2) is also calculated for an isolated molecule.

-

Determine Reaction Energetics: The enthalpy of each proposed reaction is calculated. The reaction with the lowest positive (or least endothermic) enthalpy is considered the most probable initial decomposition step.

-

Transition State Search (Optional): For a more detailed understanding, transition state search algorithms (e.g., Nudged Elastic Band) can be employed to determine the activation energy barrier for the decomposition reaction.

Conclusion

The theoretical study of this compound stability, while not yet extensively documented, can be robustly approached using established first-principles computational techniques. By calculating the formation energy, analyzing the phonon spectrum, and investigating potential decomposition pathways, a comprehensive understanding of the thermodynamic and dynamic stability of KNaCO3 can be achieved. This guide provides the necessary theoretical framework and methodological protocols for researchers to undertake such investigations, which are crucial for the informed application of this material in scientific and industrial contexts. The presented workflows and conceptual diagrams serve as a roadmap for these future theoretical explorations.

References

Spectroscopic Analysis of Potassium Sodium Carbonate (KNaCO3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium sodium carbonate (KNaCO3) is a double salt of significant interest, particularly as a precursor in the synthesis of advanced materials such as lead-free piezoelectric ceramics. A thorough understanding of its structural and vibrational properties is crucial for quality control and for optimizing its use in further chemical reactions. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize KNaCO3, including Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and X-ray Diffraction (XRD). Detailed experimental protocols, a comparative analysis of spectroscopic data with its precursors (K2CO3 and Na2CO3), and the fundamental principles of carbonate vibrational modes are presented.

Introduction

This compound (KNaCO3) is a distinct binary compound formed from the reaction of potassium carbonate (K2CO3) and sodium carbonate (Na2CO3).[1][2] Its unique crystal structure, different from its constituent unary carbonates, makes it a valuable intermediate for creating compositionally homogeneous materials at lower synthesis temperatures.[2] Spectroscopic analysis is essential to confirm the formation of the KNaCO3 phase and to characterize its purity and structural integrity. This guide focuses on the primary analytical techniques employed for this purpose.

Synthesis of KNaCO3

The synthesis of KNaCO3 is a critical first step before any spectroscopic analysis can be performed. The most common method is a solid-state reaction between its precursor carbonates.

Logical Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and analysis of KNaCO3.

Vibrational Spectroscopy: FTIR and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a material. For KNaCO3, the primary focus is on the vibrational modes of the carbonate ion (CO3²⁻). The carbonate ion, belonging to the D3h point group, has four fundamental vibrational modes: ν1 (symmetric stretch), ν2 (out-of-plane bend), ν3 (asymmetric stretch), and ν4 (in-plane bend).[3][4] The local environment of the ion in the crystal lattice, including the influence of the K⁺ and Na⁺ cations, can cause shifts in these frequencies and the appearance of additional lattice modes.

Fundamental Vibrational Modes of the Carbonate Ion

Caption: Fundamental vibrational modes of the carbonate ion (CO3²⁻).

Data Presentation: Comparative Vibrational Analysis

Direct experimental data for KNaCO3 is not widely published. However, by analyzing the spectra of its precursors, K2CO3 and Na2CO3, we can predict the expected spectral features of the mixed salt. The formation of KNaCO3 will result in a unique spectrum with peak positions that are distinct from a simple physical mixture of the reactants.

Table 1: Comparative Raman Peaks of KNaCO3 Precursors

| Vibrational Mode | K2CO3 (cm⁻¹)[5] | Na2CO3 (cm⁻¹)[6] | Expected KNaCO3 Features |

|---|---|---|---|

| Lattice Modes | 237, 287, 484 | - | New peaks in the < 500 cm⁻¹ region reflecting the K-O and Na-O lattice vibrations in the new crystal structure. |

| ν4 (In-plane bend) | 677, 702 | ~690-710 | Peaks in the 670-720 cm⁻¹ range, potentially showing splitting due to the mixed cation environment. |

| ν1 (Symm. stretch) | 1063 | ~1060 | A strong, sharp peak around 1060 cm⁻¹, characteristic of the symmetric C-O stretch. |

| ν3 (Asymm. stretch) | 1374, 1426 | ~1420-1440 | Broad and strong bands in the 1370-1450 cm⁻¹ region. |

Table 2: Comparative FTIR Peaks of KNaCO3 Precursors

| Vibrational Mode | K2CO3 (cm⁻¹) | Na2CO3 (cm⁻¹) | Expected KNaCO3 Features |

|---|---|---|---|

| ν4 (In-plane bend) | ~680 | ~710 | A sharp absorption band in the 680-710 cm⁻¹ range. |

| ν2 (Out-of-plane bend) | ~880 | ~880 | A sharp, medium-intensity peak around 880 cm⁻¹, characteristic of this IR-active mode. |

| ν3 (Asymm. stretch) | ~1420-1450 (broad) | ~1440-1470 (broad) | A very strong and broad absorption band in the 1420-1470 cm⁻¹ region, which is the most prominent feature in the IR spectrum of carbonates. |

| Combination Bands | ~1750-1800 | ~1775 | Weaker bands may appear in this region. |

Note: Peak positions for K2CO3 and Na2CO3 are approximate and compiled from various spectral databases. The ν1 mode is typically weak or forbidden in the IR spectrum of carbonates.

Experimental Protocols

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO2 and H2O.

-

Sample Preparation: Place a small amount of the powdered KNaCO3 sample directly onto the ATR crystal, ensuring complete coverage.

-

Sample Analysis: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Data Collection: Collect the spectrum, typically in the range of 4000–400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

Data Processing: Perform ATR correction and baseline correction on the collected spectrum using the instrument software.

Raman Spectroscopy Protocol

-

Instrument Setup: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).[4] Calibrate the spectrometer using a known standard (e.g., silicon).

-

Sample Preparation: Place a small amount of the powdered KNaCO3 sample on a microscope slide or in a sample holder.

-

Sample Analysis: Focus the laser onto the sample using the microscope objective. Adjust the laser power and exposure time to obtain a good quality spectrum without causing sample damage or fluorescence saturation.

-

Data Collection: Acquire the Raman spectrum over the desired range (e.g., 100–2000 cm⁻¹). Collect multiple accumulations to enhance the signal-to-noise ratio.

-

Data Processing: Perform cosmic ray removal and baseline correction as needed using the instrument software.

X-ray Diffraction (XRD) Analysis

XRD is a powerful non-destructive technique used to determine the crystal structure and phase purity of a crystalline material.[7] For KNaCO3, XRD is essential to confirm that the solid-state reaction has gone to completion and that a new crystalline phase, distinct from K2CO3 and Na2CO3, has been formed.

Data Presentation: Structural Analysis

The XRD pattern of KNaCO3 will exhibit a unique set of diffraction peaks at specific 2θ angles. This pattern serves as a fingerprint for the compound. The crystal structure of KNaCO3 has been reported as monoclinic.[1]

Table 3: Crystal Structure and Lattice Parameters

| Compound | Crystal System | Space Group | Key Distinguishing Feature |

|---|---|---|---|

| K2CO3 | Monoclinic | P2₁/c | Unique diffraction pattern.[3][8] |

| Na2CO3 | Monoclinic | C2/m | Unique diffraction pattern. |

| KNaCO3 | Monoclinic | - | A distinct diffraction pattern with peaks at 2θ values different from a physical mixture of K2CO3 and Na2CO3.[1] |

Experimental Protocol for Powder XRD

-

Instrument Setup: Use a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).[9]

-

Sample Preparation: Finely grind the KNaCO3 sample into a homogeneous powder using a mortar and pestle. Mount the powder onto a sample holder, ensuring a flat, level surface.

-

Data Collection: Place the sample holder in the diffractometer.

-